

# Application Notes and Protocols for Assessing GSK1838705A-Induced Apoptosis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

[Get Quote](#)

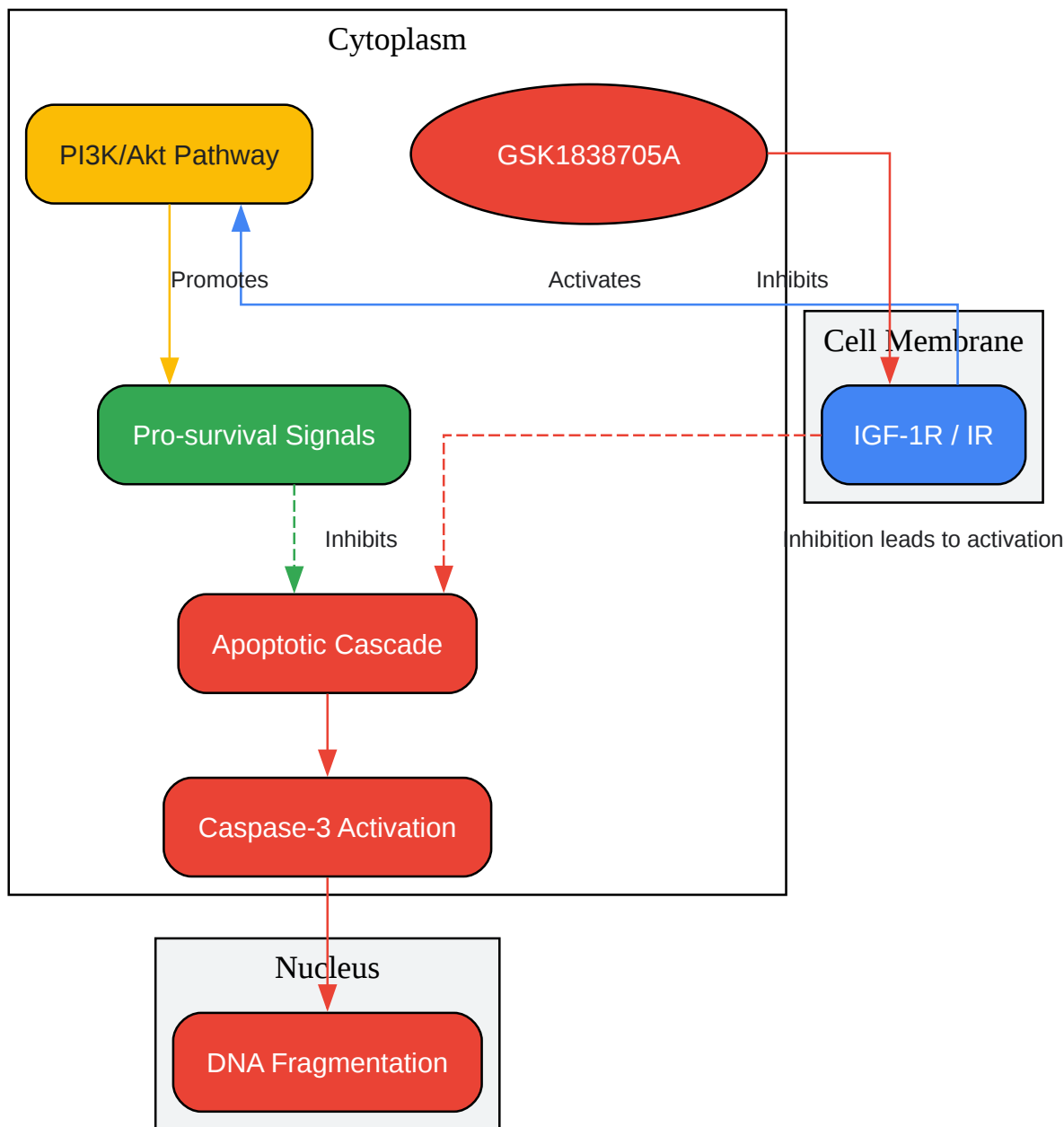
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GSK1838705A** is a potent small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] The IGF-1R signaling pathway is a critical mediator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in the development and progression of various cancers.[3][4] By inhibiting IGF-1R/IR, **GSK1838705A** disrupts downstream signaling cascades, including the PI3K/Akt pathway, which ultimately leads to the induction of apoptosis in cancer cells.[3] This document provides detailed protocols for assessing apoptosis in response to **GSK1838705A** treatment using two standard methods: the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay and the caspase-3 activity assay.

## Signaling Pathway of GSK1838705A-Induced Apoptosis

**GSK1838705A** competitively inhibits the ATP-binding site of the IGF-1R/IR tyrosine kinase, preventing autophosphorylation and subsequent activation of downstream signaling molecules. This inhibition leads to a decrease in survival signals and promotes the activation of the apoptotic cascade, culminating in the activation of executioner caspases, such as caspase-3, and DNA fragmentation.



[Click to download full resolution via product page](#)

Caption: **GSK1838705A** signaling pathway leading to apoptosis.

## Data Presentation

The following tables provide representative data on the dose-dependent effects of **GSK1838705A** on apoptosis in docetaxel-resistant prostate cancer cells (PC-3R) after a 48-

hour treatment period.[2]

Table 1: TUNEL Assay Results for Apoptosis Detection

GSK1838705A Concentration (μM)	Percentage of TUNEL-Positive Cells (%) (Mean ± SD)
0 (Vehicle Control)	3.2 ± 0.8
0.25	15.7 ± 2.1
0.5	28.4 ± 3.5
1.0	45.1 ± 4.2
2.0	62.9 ± 5.7

Table 2: Caspase-3 Activity Assay Results

GSK1838705A Concentration (μM)	Fold Increase in Caspase-3 Activity (vs. Control) (Mean ± SD)
0 (Vehicle Control)	1.0 ± 0.1
0.25	2.8 ± 0.3
0.5	4.5 ± 0.5
1.0	7.2 ± 0.8
2.0	11.6 ± 1.3

## Experimental Protocols

### I. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol describes the detection of DNA fragmentation in cells treated with **GSK1838705A** using a fluorescence-based TUNEL assay.

Materials:

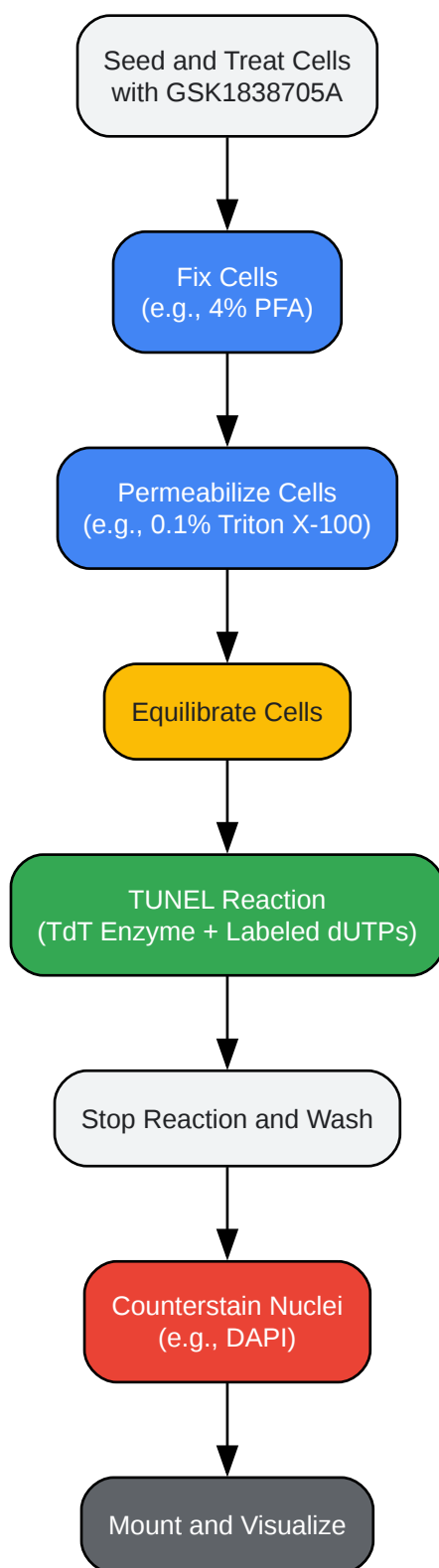
- **GSK1838705A**

- Cell line of interest (e.g., PC-3R)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
- Nuclear counterstain (e.g., DAPI or Hoechst)
- Mounting medium
- Fluorescence microscope

Protocol:

- Cell Seeding and Treatment:
  - Seed cells onto sterile glass coverslips in a multi-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.
  - Allow cells to adhere overnight.
  - Treat cells with various concentrations of **GSK1838705A** (e.g., 0.25, 0.5, 1.0, 2.0  $\mu$ M) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 48 hours).
- Fixation:
  - Gently aspirate the culture medium.
  - Wash the cells twice with PBS.

- Fix the cells by adding 4% PFA in PBS and incubating for 15-30 minutes at room temperature.
- Permeabilization:
  - Remove the fixative and wash the cells twice with PBS.
  - Add the permeabilization solution and incubate for 10-15 minutes at room temperature.
  - Wash the cells twice with PBS.
- TUNEL Reaction:
  - Follow the manufacturer's instructions for the specific TUNEL assay kit. This typically involves:
    - Incubating the cells with an equilibration buffer.
    - Preparing the TUNEL reaction mixture (TdT enzyme and labeled dUTPs in reaction buffer).
    - Incubating the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
- Staining and Visualization:
  - Stop the reaction by washing the cells twice with PBS.
  - Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes at room temperature, protected from light.
  - Wash the cells twice with PBS.
  - Mount the coverslips onto microscope slides using an appropriate mounting medium.
  - Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength (e.g., green), while all cell nuclei will be stained by the counterstain (e.g., blue).



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the TUNEL assay.

## II. Caspase-3 Activity Assay (Colorimetric)

This protocol outlines the measurement of caspase-3 activity in lysates of cells treated with **GSK1838705A** using a colorimetric assay.

Materials:

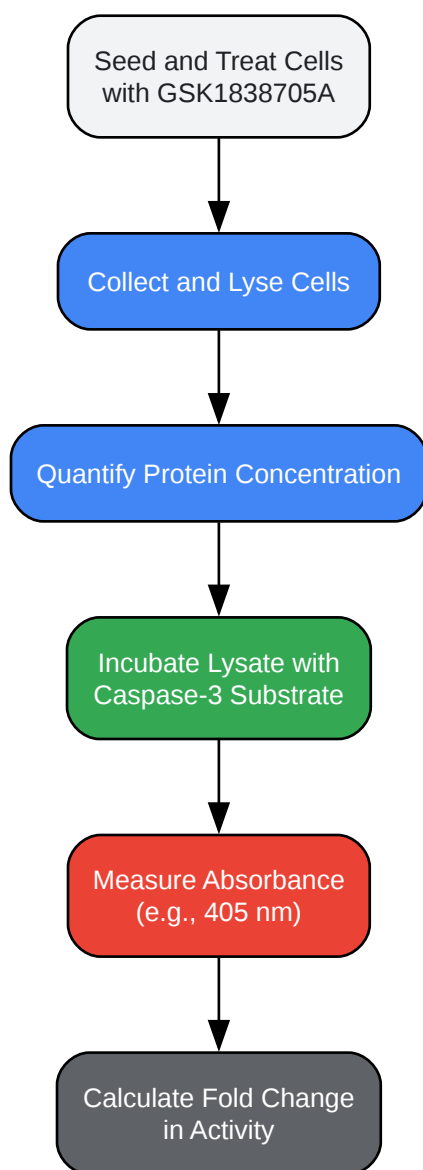
- **GSK1838705A**
- Cell line of interest (e.g., PC-3R)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Cell lysis buffer
- Caspase-3 colorimetric assay kit (containing caspase-3 substrate, e.g., Ac-DEVD-pNA, and assay buffer)
- Microplate reader

Protocol:

- Cell Seeding and Treatment:
  - Seed cells in a multi-well plate at a density that will allow for sufficient protein extraction.
  - Treat cells with various concentrations of **GSK1838705A** and a vehicle control for the desired time period.
- Cell Lysis:
  - After treatment, collect both adherent and floating cells.
  - Centrifuge the cells and wash the pellet with ice-cold PBS.
  - Resuspend the cell pellet in ice-cold cell lysis buffer.

- Incubate on ice for 10-15 minutes.
- Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
- Collect the supernatant (cell lysate) and keep it on ice. Determine the protein concentration of the lysate.
- Caspase-3 Assay:
  - Follow the manufacturer's protocol for the caspase-3 assay kit. A general procedure is as follows:
    - In a 96-well plate, add a specific amount of protein lysate (e.g., 50-100 µg) to each well.
    - Add the assay buffer to each well.
    - Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well to initiate the reaction.
    - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Data Acquisition:
  - Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
  - The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.
  - Calculate the fold increase in caspase-3 activity relative to the vehicle control.





[Click to download full resolution via product page](#)

Caption: Workflow for the caspase-3 activity assay.

#### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing GSK1838705A-Induced Apoptosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684688#gsk1838705a-apoptosis-assay-e-g-tunel-caspase-3]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)